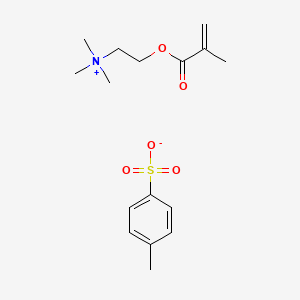

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トリメチル(2-((メタクリロイル)オキシ)エチル)アンモニウムトルエン-p-スルホン酸は、第四級アンモニウム塩のカテゴリーに属するカチオン性界面活性剤です。優れた帯電防止性、成膜性、分散性を持ちます。 この化合物は、その独特の化学構造と特性により、様々な工業分野で用いられています .

製造方法

合成経路と反応条件

トリメチル(2-((メタクリロイル)オキシ)エチル)アンモニウムトルエン-p-スルホン酸の合成は、通常、メタクリル酸とトリメチルアミンとエチレンオキシドを反応させ、その後トルエン-p-スルホン酸を添加することにより行われます。 反応は、目的の生成物の形成を確実にするために、制御された温度と圧力の条件下で行われます .

工業的製造方法

工業的な環境では、この化合物の製造は、反応物を混合し、必要な温度に加熱する大型反応器で行われます。反応混合物を冷却し、製品を結晶化または蒸留によって精製します。 最終生成物は、特定の製造プロセスに応じて、固体または液体として得られます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate typically involves the reaction of methacrylic acid with trimethylamine and ethylene oxide, followed by the addition of toluene-p-sulphonic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained as a solid or liquid, depending on the specific production process .

化学反応の分析

反応の種類

トリメチル(2-((メタクリロイル)オキシ)エチル)アンモニウムトルエン-p-スルホン酸は、様々な化学反応を起こし、その中には以下のようなものがあります。

酸化: この化合物は、用いる酸化剤に応じて、様々な生成物を生成するために酸化することができます。

還元: 還元反応は、この化合物をより単純な分子に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が用いられます。

生成される主な生成物

これらの反応から生成される主な生成物は、用いる特定の試薬と条件によって異なります。 例えば、酸化によりカルボン酸が生成され、還元によりアルコールまたはアミンが生成される場合があります .

科学研究への応用

トリメチル(2-((メタクリロイル)オキシ)エチル)アンモニウムトルエン-p-スルホン酸は、幅広い科学研究の応用範囲を持っています。

化学: 様々なポリマーを、独自の特性を持つポリマーを作成するために、重合反応におけるモノマーとして使用されます。

生物学: 細胞膜の研究や、遺伝子研究におけるトランスフェクション剤として用いられます。

医学: 様々な薬物と安定な複合体を形成する能力により、薬物送達システムにおける潜在的な使用について調査されています。

科学的研究の応用

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate has a wide range of scientific research applications:

Chemistry: Used as a monomer in polymerization reactions to create various polymers with unique properties.

Biology: Employed in the study of cell membranes and as a transfection agent in genetic research.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the production of antistatic coatings, adhesives, and emulsifiers.

作用機序

トリメチル(2-((メタクリロイル)オキシ)エチル)アンモニウムトルエン-p-スルホン酸の作用機序は、細胞膜やタンパク質との相互作用を伴います。この化合物のカチオン性のために、細胞膜上の負電荷部位に結合し、その透過性と機能を変化させることができます。 この相互作用は、イオン輸送やシグナル伝達を含む様々な細胞プロセスに影響を与える可能性があります .

類似化合物の比較

類似化合物

- メタクリロイルオキシエチルトリメチルアンモニウムクロリド

- メタクリロイルオキシエチルトリメチルアンモニウムブロミド

- メタクリロイルオキシエチルトリメチルアンモニウム硫酸塩

独自性

トリメチル(2-((メタクリロイル)オキシ)エチル)アンモニウムトルエン-p-スルホン酸は、メタクリロイル基とトルエン-p-スルホン酸基の特定の組み合わせにより独自性を持っています。 この組み合わせは、水に対する安定性と溶解性の向上などの独特の特性をもたらし、類似化合物と比較して特定の用途においてより効果的になります .

類似化合物との比較

Similar Compounds

- Methacryloyloxyethyltrimethylammonium chloride

- Methacryloyloxyethyltrimethylammonium bromide

- Methacryloyloxyethyltrimethylammonium sulfate

Uniqueness

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate is unique due to its specific combination of methacryloyl and toluene-p-sulphonate groups. This combination imparts distinct properties, such as enhanced stability and solubility in water, making it more effective in certain applications compared to its counterparts .

特性

CAS番号 |

40820-77-7 |

|---|---|

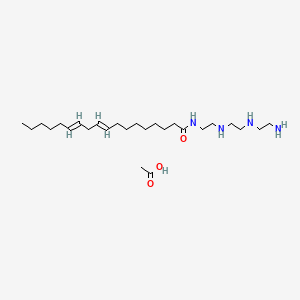

分子式 |

C16H25NO5S |

分子量 |

343.4 g/mol |

IUPAC名 |

4-methylbenzenesulfonate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |

InChI |

InChI=1S/C9H18NO2.C7H8O3S/c1-8(2)9(11)12-7-6-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-7H2,2-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChIキー |

KCWJQYMVIPERDS-UHFFFAOYSA-M |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)OCC[N+](C)(C)C |

関連するCAS |

33611-56-2 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)

![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)